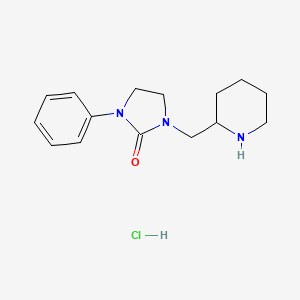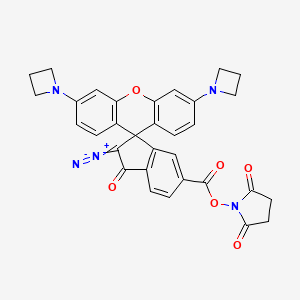
PA Janelia Fluor® 549, SE
Übersicht
Beschreibung
Photoactivatable fluorescent dye; supplied as an NHS ester for coupling to primary amine groups. Non-fluorescent until activated at 365 nm. Photochemical quantum yield of uncaging = 2.2%, with improved yield upon protein conjugation. Compatible with self-labeling tag systems (e.g. HaloTag® and SNAPtag®). Suitable for single molecule tracking and super resolution microscopy in live cells, specifically live cell sptPALM and fixed cell PALM. Can be multiplexed with PA Janelia Fluor™ 646, SE to perform two-color sptPALM in live cells with activation at 405 nm. Cell permeable. Excitation maximum = 551 - 553 nm; emission maximum = 570 - 573 nm. HaloTag is a trademark of Promega Corporation, and SNAP-tag is a trademark of New England BioLabs, Inc.
Wissenschaftliche Forschungsanwendungen
PA Janelia Fluor® 549, SE: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen: This compound, auch bekannt als PA-JF549-Nhs, ist ein gelber photoaktivierbarer Farbstoff mit einer NHS-Ester-reaktiven Gruppe, die zur Markierung primärer Amine verwendet wird. Aufgrund seiner Eigenschaften ist es für verschiedene wissenschaftliche Forschungsanwendungen geeignet. Im Folgenden finden Sie detaillierte Abschnitte, die sich auf sechs einzigartige Anwendungen konzentrieren:
Superauflösende Mikroskopie (SRM)
This compound wird häufig in SRM-Techniken wie dSTORM und STED verwendet. Diese fortschrittlichen Mikroskopiemethoden ermöglichen es Wissenschaftlern, Strukturen auf Nanometerskala zu visualisieren und die Beugungsgrenze des Lichts zu überwinden. Die photoaktivierbare Eigenschaft des Farbstoffs ermöglicht eine präzise räumliche Steuerung der Fluoreszenz, wodurch er sich ideal für SRM eignet .
Einzelmolekülverfolgung
Bei der Einzelmolekülverfolgung können Forscher die Bewegung und Interaktion einzelner Moleküle innerhalb von Zellen verfolgen. Die helle Fluoreszenz und die Photoaktivierungsfähigkeit von this compound erleichtern die Verfolgung von Molekülen in Echtzeit und liefern Einblicke in die Moleküldynamik .
Lebendzell-Bildgebung
Die Verbindung ist aufgrund ihrer Zellpermeabilität und Stabilität unter physiologischen Bedingungen für die Lebendzell-Bildgebung gut geeignet. Forscher können damit Zellkomponenten und -prozesse in lebenden Zellen markieren und visualisieren, ohne die Zelllebensfähigkeit zu beeinträchtigen .
Durchflusszytometrie
Die Durchflusszytometrie ist eine Technik zur Analyse der physikalischen und chemischen Eigenschaften von Partikeln in einer Flüssigkeit, während sie durch mindestens einen Laser geleitet wird. This compound kann zur Markierung von Zellen oder Komponenten für die Analyse verwendet werden und liefert hochauflösende Daten über Zellpopulationen<a aria-label="2: Janelia Fluor® 549, SE (CAS 1811539-32-8)" data-citationid="28aead1d-5fcd-f6dd-62c1-92cdf99e352e-38" h="ID
Wirkmechanismus
PA Janelia Fluor 549, SE, also known as PA-JF549-Nhs, is a yellow photoactivatable fluorescent dye . This compound has a wide range of applications in the field of biological imaging, particularly in super-resolution microscopy (SRM), single molecule tracking, and live cell imaging .
Target of Action
The primary targets of PA Janelia Fluor 549, SE are primary amines . The compound is supplied with an N-hydroxysuccinimide (NHS) ester reactive group, which allows it to label these primary amines .
Mode of Action
PA Janelia Fluor 549, SE interacts with its targets through a process known as photoactivation . Initially, the compound is non-fluorescent. When it is exposed to light at a wavelength of 365 nm, it becomes activated and starts to fluoresce .
Pharmacokinetics
The compound is soluble in dmso up to a concentration of 576 mg/mL , which may influence its bioavailability.
Result of Action
The activation of PA Janelia Fluor 549, SE results in the emission of light with a wavelength of 570 - 573 nm . This fluorescence allows the visualization of the labeled primary amines, thereby enabling the study of various biological processes at a molecular and cellular level .
Action Environment
The action of PA Janelia Fluor 549, SE can be influenced by various environmental factors. For instance, the compound’s photoactivation is dependent on the presence of light at a specific wavelength . Additionally, the compound’s fluorescence can be affected by the local environment, such as the presence of other fluorescent compounds .
Biochemische Analyse
Biochemical Properties
PA Janelia Fluor 549, SE is supplied with an NHS ester reactive group for the labeling of primary amines . This allows it to interact with various biomolecules, including enzymes and proteins, through the formation of covalent bonds. The nature of these interactions is primarily biochemical, involving the transfer of the fluorescent label to the target molecule .
Cellular Effects
PA Janelia Fluor 549, SE is suitable for live and fixed cell imaging . It can influence cell function by providing a means to visualize and track specific molecules within the cell. This can impact cell signaling pathways, gene expression, and cellular metabolism by allowing researchers to observe these processes in real-time .
Molecular Mechanism
The mechanism of action of PA Janelia Fluor 549, SE involves its photoactivatable nature. It is non-fluorescent until activated at 365 nm . Upon activation, it emits fluorescence that can be detected, allowing the labeled molecule to be visualized . This can result in changes in gene expression if the labeled molecule is a transcription factor, or enzyme inhibition or activation if the labeled molecule is an enzyme .
Temporal Effects in Laboratory Settings
The effects of PA Janelia Fluor 549, SE can change over time in laboratory settings. Its photochemical quantum yield of uncaging is 2.2%, with improved yield upon protein conjugation . This suggests that the product’s stability and long-term effects on cellular function may depend on the specific experimental conditions, including the degree of protein conjugation .
Metabolic Pathways
PA Janelia Fluor 549, SE is involved in the metabolic pathway of fluorescence generation. It interacts with light of a specific wavelength (365 nm) to become fluorescent . Specific enzymes or cofactors that it interacts with in this process are not mentioned in the current literature.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(azetidin-1-yl)-2-diazo-1-oxospiro[indene-3,9'-xanthene]-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H25N5O6/c33-34-30-29(40)21-6-3-18(31(41)43-37-27(38)9-10-28(37)39)15-24(21)32(30)22-7-4-19(35-11-1-12-35)16-25(22)42-26-17-20(5-8-23(26)32)36-13-2-14-36/h3-8,15-17H,1-2,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZWRNGNJDEPEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)N6CCC6)C7=C(C=CC(=C7)C(=O)ON8C(=O)CCC8=O)C(=O)C4=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401101675 | |
| Record name | Spiro[1H-indene-1,9′-[9H]xanthene]-6-carboxylic acid, 3′,6′-bis(1-azetidinyl)-2-diazo-2,3-dihydro-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1811539-42-0 | |
| Record name | Spiro[1H-indene-1,9′-[9H]xanthene]-6-carboxylic acid, 3′,6′-bis(1-azetidinyl)-2-diazo-2,3-dihydro-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1811539-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[1H-indene-1,9′-[9H]xanthene]-6-carboxylic acid, 3′,6′-bis(1-azetidinyl)-2-diazo-2,3-dihydro-3-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401101675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


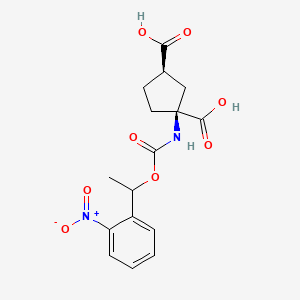
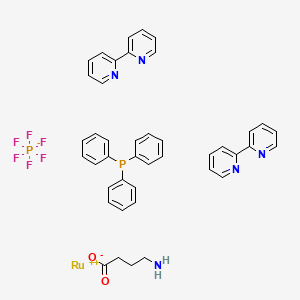
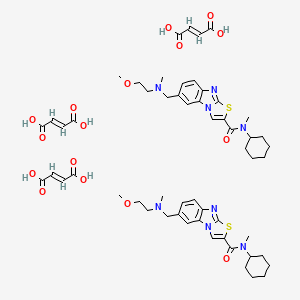
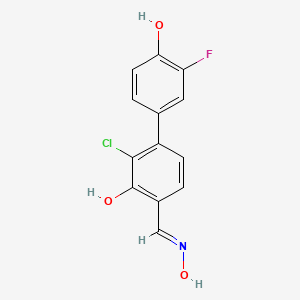
![3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride](/img/structure/B560265.png)
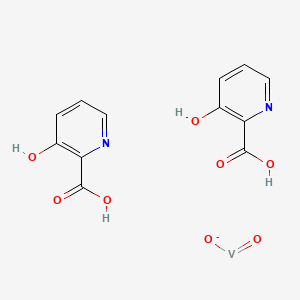
![(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride](/img/structure/B560267.png)
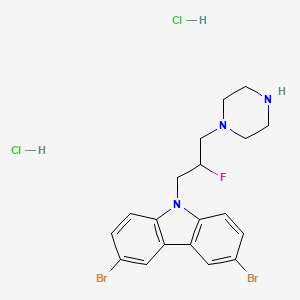
![3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol;2,2,2-trifluoroacetic acid](/img/structure/B560273.png)
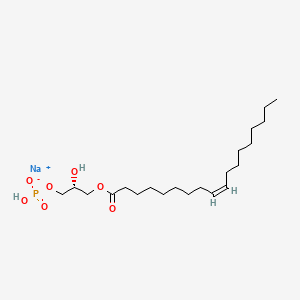
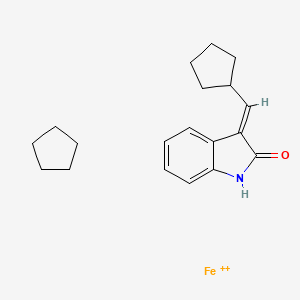
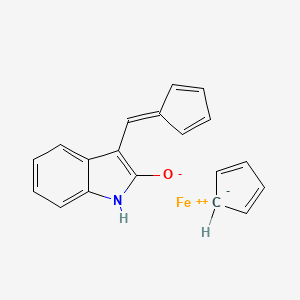
![4-[(3,5-dihydroxyphenyl)methyl]-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]piperazine-1-carboxamide;dihydrochloride](/img/structure/B560281.png)
